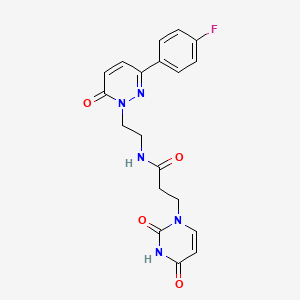
3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
"3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)propanamide" is a complex organic molecule featuring multiple functional groups, including a pyrimidine ring, a pyridazine ring, and a fluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions This compound can be synthesized through a multi-step organic synthesis process. The initial steps involve the preparation of intermediates, each with its own specific set of reaction conditions:
Synthesis of the 2,4-dioxo-3,4-dihydropyrimidine precursor.
Synthesis of the 4-fluorophenyl-6-oxopyridazin intermediate.
Coupling of the pyrimidine and pyridazine precursors through a nucleophilic substitution or condensation reaction, often facilitated by catalysts such as palladium or copper complexes.
Industrial Production Methods For industrial-scale production, optimization of reaction conditions, purification steps, and cost-effective synthesis routes are critical. This might involve flow chemistry techniques, which allow continuous synthesis and can improve yields and reduce production costs.
化学反应分析
Types of Reactions
Oxidation
: The compound can undergo oxidation reactions, particularly at the pyrimidine and pyridazine rings, leading to various oxidized derivatives.
Reduction
: Reduction reactions can target the carbonyl groups in the compound, potentially converting them to alcohols.
Substitution
: The fluorophenyl group can be a site for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation
: Reagents like hydrogen peroxide or KMnO₄.
Reduction
: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution
: Conditions might involve strong acids or bases to facilitate the substitution process.
Major Products The specific major products depend on the type of reaction and conditions used, but they generally include various oxidized or reduced forms of the original molecule, and substituted derivatives where the fluorophenyl group has been altered.
科学研究应用
This compound has significant potential in various scientific research fields due to its unique structure:
Chemistry
: Can be used as a precursor for complex molecule synthesis, and as a reagent in studying reaction mechanisms.
Biology
Medicine
: May be investigated for its potential therapeutic effects, including anti-cancer or anti-inflammatory properties.
Industry
: Uses in materials science, particularly in developing new materials with specific electronic or structural properties.
作用机制
The compound's mechanism of action would depend on its specific application:
Biological Pathways
: Interaction with enzymes or receptors, possibly inhibiting or activating specific biological targets.
Molecular Targets
: Could include DNA or protein interactions, leading to various cellular effects.
Pathways Involved
: Likely involves pathways related to cell growth, apoptosis, or inflammation, depending on the compound's specific use.
相似化合物的比较
When compared to similar compounds, "3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)propanamide" stands out due to its unique combination of pyrimidine, pyridazine, and fluorophenyl groups. Similar Compounds
Compounds with just pyrimidine or pyridazine rings.
Other fluorophenyl derivatives.
Molecules with similar functional groups but different configurations.
Let me know if there's anything else you need or any other topics you'd like to explore!
属性
IUPAC Name |
3-(2,4-dioxopyrimidin-1-yl)-N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN5O4/c20-14-3-1-13(2-4-14)15-5-6-18(28)25(23-15)12-9-21-16(26)7-10-24-11-8-17(27)22-19(24)29/h1-6,8,11H,7,9-10,12H2,(H,21,26)(H,22,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPNFJSWMYGESW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CCNC(=O)CCN3C=CC(=O)NC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-Ethyl-N-[2-[2-methyl-3-(thiomorpholine-4-carbonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2892378.png)
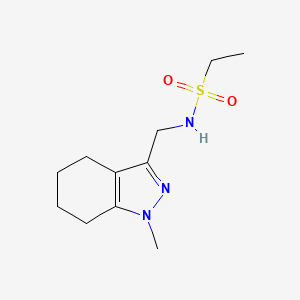
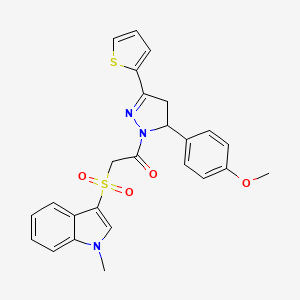
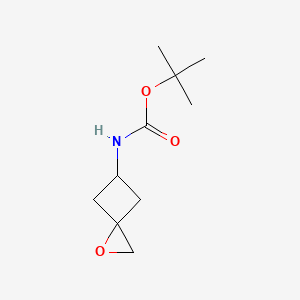
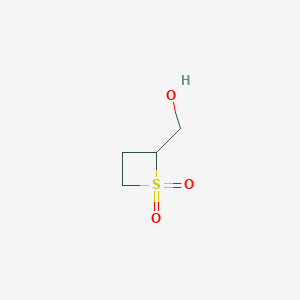
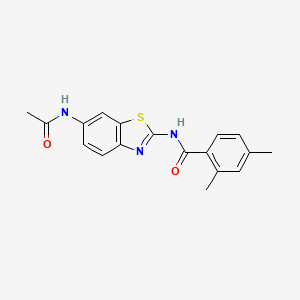
![(4-(Aminomethyl)bicyclo[2.2.2]octan-1-yl)methanol hydrochloride](/img/structure/B2892390.png)
![N-(4-fluorophenyl)-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2892391.png)
![2-(3-(3,5-dimethoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2892393.png)
![4-methyl-2-oxo-6-thia-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),4,8-triene-5-carboxylic acid](/img/structure/B2892394.png)
![N-[cyano(2,4-dimethoxyphenyl)methyl]furan-3-carboxamide](/img/structure/B2892397.png)
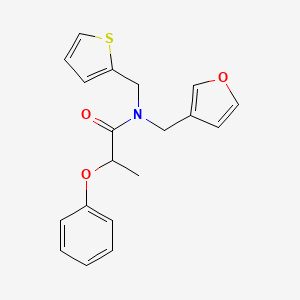
![N-([1,1'-biphenyl]-2-yl)-6-(1H-imidazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2892400.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(4-(3-methoxypyrrolidin-1-yl)phenyl)urea](/img/structure/B2892401.png)
